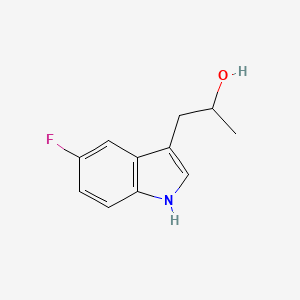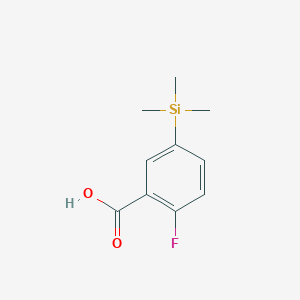
Deltamethric Acid Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deltamethric Acid Chloride is a specialized organic compound known for its unique structural properties and reactivity. This compound features a cyclopropane ring substituted with a dibromovinyl group and a dimethyl group, along with a carbonyl chloride functional group. Its distinct configuration makes it a valuable subject of study in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deltamethric Acid Chloride typically involves the bromination of a suitable precursor, such as dimethyl acetylenedicarboxylate, followed by cyclopropanation and subsequent functional group transformations. The bromination step is often carried out using bromine in an inert solvent like chloroform, under controlled conditions to ensure the formation of the desired dibromovinyl intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Deltamethric Acid Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atoms or the carbonyl group.
Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions may produce carboxylic acids or ketones.
科学研究应用
Deltamethric Acid Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new drugs or biochemical tools.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Deltamethric Acid Chloride involves its interaction with molecular targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dibromovinyl group may also participate in interactions with enzymes or receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane methyl ester: Contains a methyl ester group instead of a carbonyl chloride.
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane amide: Features an amide group in place of the carbonyl chloride.
Uniqueness
The uniqueness of Deltamethric Acid Chloride lies in its combination of a highly reactive carbonyl chloride group with a stable cyclopropane ring and dibromovinyl substituent
属性
分子式 |
C8H9Br2ClO |
|---|---|
分子量 |
316.42 g/mol |
IUPAC 名称 |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m0/s1 |
InChI 键 |
JIIXEQFJRLRHSW-NJGYIYPDSA-N |
手性 SMILES |
CC1([C@H]([C@H]1C(=O)Cl)C=C(Br)Br)C |
规范 SMILES |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Biphenyl-2-yloxy)-propyl]-morpholine](/img/structure/B8478689.png)










![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8478783.png)
